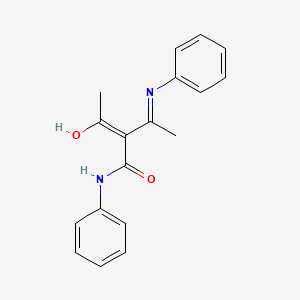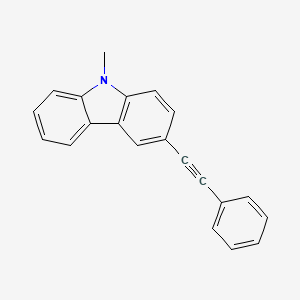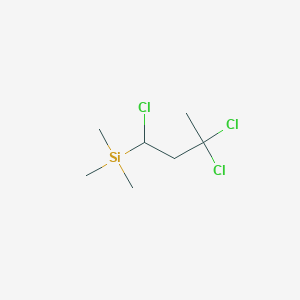
Trimethyl(1,3,3-trichlorobutyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(1,3,3-trichlorobutyl)silane is an organosilicon compound with the molecular formula C7H15Cl3Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is notable for its unique structure, which includes a silicon atom bonded to three methyl groups and a 1,3,3-trichlorobutyl group.
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl(1,3,3-trichlorobutyl)silane can be synthesized through various methods. One common approach involves the reaction of trimethylchlorosilane with 1,3,3-trichlorobutyl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Trimethyl(1,3,3-trichlorobutyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 1,3,3-trichlorobutyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can act as a reducing agent in certain reactions, particularly in the presence of catalysts like palladium or nickel.
Hydrosilylation: The silicon-hydrogen bond in the compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel chloride (NiCl2) are often used. The reactions are usually conducted under hydrogen gas at elevated pressures.
Hydrosilylation: Platinum-based catalysts, such as Karstedt’s catalyst, are commonly used. The reactions are typically performed at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted silanes, depending on the nucleophile used.
Reduction Reactions: The major products are typically the reduced forms of the starting materials, such as alkanes or alcohols.
Hydrosilylation: The primary products are organosilicon compounds with silicon-carbon bonds.
科学的研究の応用
Trimethyl(1,3,3-trichlorobutyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
作用機序
The mechanism of action of trimethyl(1,3,3-trichlorobutyl)silane involves its ability to participate in radical reactions. The silicon-hydrogen bond can be cleaved to generate a silyl radical, which can then react with various substrates. This radical-based mechanism is particularly useful in organic synthesis, where it can facilitate the formation of new carbon-silicon bonds.
類似化合物との比較
Trimethyl(1,3,3-trichlorobutyl)silane can be compared to other silanes, such as:
Trimethylsilyl chloride: This compound is similar in that it contains a silicon atom bonded to three methyl groups, but it lacks the 1,3,3-trichlorobutyl group.
Trichlorosilane: This compound contains three chlorine atoms bonded to a silicon atom, but it does not have the methyl groups or the 1,3,3-trichlorobutyl group.
Phenylsilane: This compound contains a silicon atom bonded to a phenyl group and hydrogen atoms, but it lacks the methyl and 1,3,3-trichlorobutyl groups.
The uniqueness of this compound lies in its combination of the 1,3,3-trichlorobutyl group with the trimethylsilyl group, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
114066-67-0 |
|---|---|
分子式 |
C7H15Cl3Si |
分子量 |
233.6 g/mol |
IUPAC名 |
trimethyl(1,3,3-trichlorobutyl)silane |
InChI |
InChI=1S/C7H15Cl3Si/c1-7(9,10)5-6(8)11(2,3)4/h6H,5H2,1-4H3 |
InChIキー |
RULHDAWLNOPOFO-UHFFFAOYSA-N |
正規SMILES |
CC(CC([Si](C)(C)C)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)
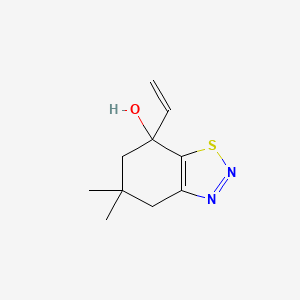
![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
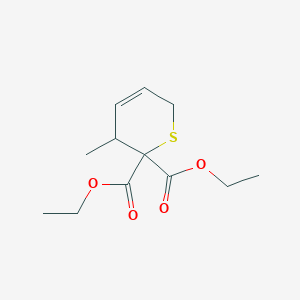

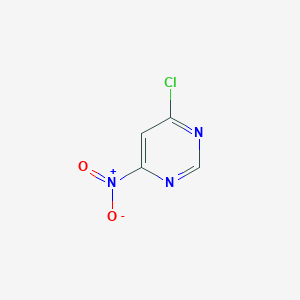
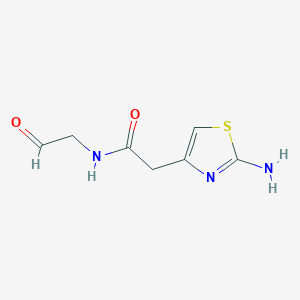
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
